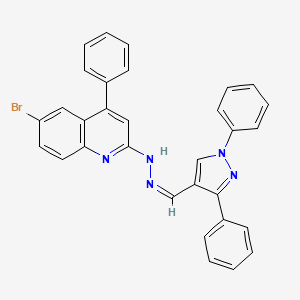![molecular formula C29H33N3O4S B11973505 Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
合成路线和反应条件
异丙基(2E)-2-[4-(二乙氨基)亚苄基]-5-(4-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯的合成通常涉及多步有机反应。关键步骤可能包括:
噻唑并嘧啶核的形成: 这可以通过在特定条件下使适当的前体环化来实现。
亚苄基基团的引入: 该步骤涉及苯甲醛衍生物与噻唑并嘧啶核的缩合。
用二乙氨基和甲氧基进行功能化: 这些基团是通过亲核取代反应引入的。
工业生产方法
该化合物的工业生产需要优化合成路线,以确保高产率和纯度。这可能涉及使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
异丙基(2E)-2-[4-(二乙氨基)亚苄基]-5-(4-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯可以发生各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以还原双键或其他可还原基团。
取代: 该反应可以将一个官能团替换为另一个官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用的还原剂包括硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)。
取代: 常用的试剂包括卤化物和亲核试剂,在碱性或酸性条件下。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
化学: 作为合成更复杂分子的构建模块。
生物学: 作为探针来研究生物过程和相互作用。
医学: 作为治疗各种疾病的潜在治疗剂。
工业: 作为生产药物和其他精细化工产品的中间体。
作用机制
异丙基(2E)-2-[4-(二乙氨基)亚苄基]-5-(4-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯的作用机制涉及它与特定分子靶点和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能会抑制某些酶的活性,从而产生治疗效果。
受体结合: 该化合物可能会与特定的受体结合,调节其活性及其信号通路。
相似化合物的比较
类似化合物
噻唑并嘧啶: 该类中具有类似结构和性质的其他化合物。
亚苄基衍生物: 具有亚苄基基团的化合物,表现出相似的生物活性。
独特性
异丙基(2E)-2-[4-(二乙氨基)亚苄基]-5-(4-甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯之所以独特,是因为它具有特定的官能团组合和结构特征,这使其具有独特的化学和生物特性。
属性
分子式 |
C29H33N3O4S |
|---|---|
分子量 |
519.7 g/mol |
IUPAC 名称 |
propan-2-yl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O4S/c1-7-31(8-2)22-13-9-20(10-14-22)17-24-27(33)32-26(21-11-15-23(35-6)16-12-21)25(28(34)36-18(3)4)19(5)30-29(32)37-24/h9-18,26H,7-8H2,1-6H3/b24-17+ |
InChI 键 |
KTBISMJIDMSICY-JJIBRWJFSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)
